

Spectroscopic Profile of 3-Methoxy-isatoic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-isatoic anhydride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxy-isatoic anhydride** (CAS Number: 34954-65-9), a key intermediate in pharmaceutical and chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The spectroscopic data for **3-Methoxy-isatoic anhydride** (Molecular Formula: $C_9H_7NO_4$, Molecular Weight: 193.16 g/mol) is crucial for its identification and characterization in research and development.^{[1][2]} While a comprehensive public dataset is not readily available, the following tables summarize expected and reported values based on spectral data of closely related analogs and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **3-Methoxy-isatoic anhydride**. The expected chemical shifts for 1H and ^{13}C NMR are presented below.

Table 1: Predicted 1H NMR Spectroscopic Data for **3-Methoxy-isatoic Anhydride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet	1H	N-H
~7.5 - 7.8	Multiplet	1H	Aromatic C-H
~7.0 - 7.3	Multiplet	2H	Aromatic C-H
~3.9	Singlet	3H	O-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Methoxy-isatoic Anhydride**

Chemical Shift (δ) ppm	Assignment
~160 - 165	C=O (anhydride)
~148 - 152	C=O (anhydride)
~145 - 150	Aromatic C-O
~110 - 140	Aromatic C
~55 - 60	O-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **3-Methoxy-isatoic anhydride**. The characteristic absorption bands are summarized in the following table.

Table 3: Predicted IR Spectroscopic Data for **3-Methoxy-isatoic Anhydride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200	Strong, Broad	N-H Stretch
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Medium	Aliphatic C-H Stretch (CH ₃)
~1780 - 1740	Strong	C=O Stretch (Anhydride)
~1730 - 1690	Strong	C=O Stretch (Anhydride)
~1600 - 1450	Medium	Aromatic C=C Stretch
~1250 - 1200	Strong	Asymmetric C-O-C Stretch
~1050 - 1000	Strong	Symmetric C-O-C Stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **3-Methoxy-isatoic anhydride**.

Table 4: Predicted Mass Spectrometry Data for **3-Methoxy-isatoic Anhydride**

m/z	Relative Intensity (%)	Assignment
193	High	Molecular Ion [M] ⁺
149	Moderate	[M - CO ₂] ⁺
121	Moderate	[M - CO ₂ - CO] ⁺
106	Moderate	[M - CO ₂ - CO - CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **3-Methoxy-isatoic anhydride**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **3-Methoxy-isatoic anhydride**.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean, dry vial. The solubility of **3-Methoxy-isatoic anhydride** is slight in DMSO and very slight in methanol (with heating).[\[1\]](#)
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- If necessary, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
- Cap the NMR tube securely.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
 - Reference the spectrum to the deuterated solvent signal.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **3-Methoxy-isatoic anhydride** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Place the KBr pellet in the sample holder of the spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **3-Methoxy-isatoic anhydride** (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition (Electron Ionization - EI):

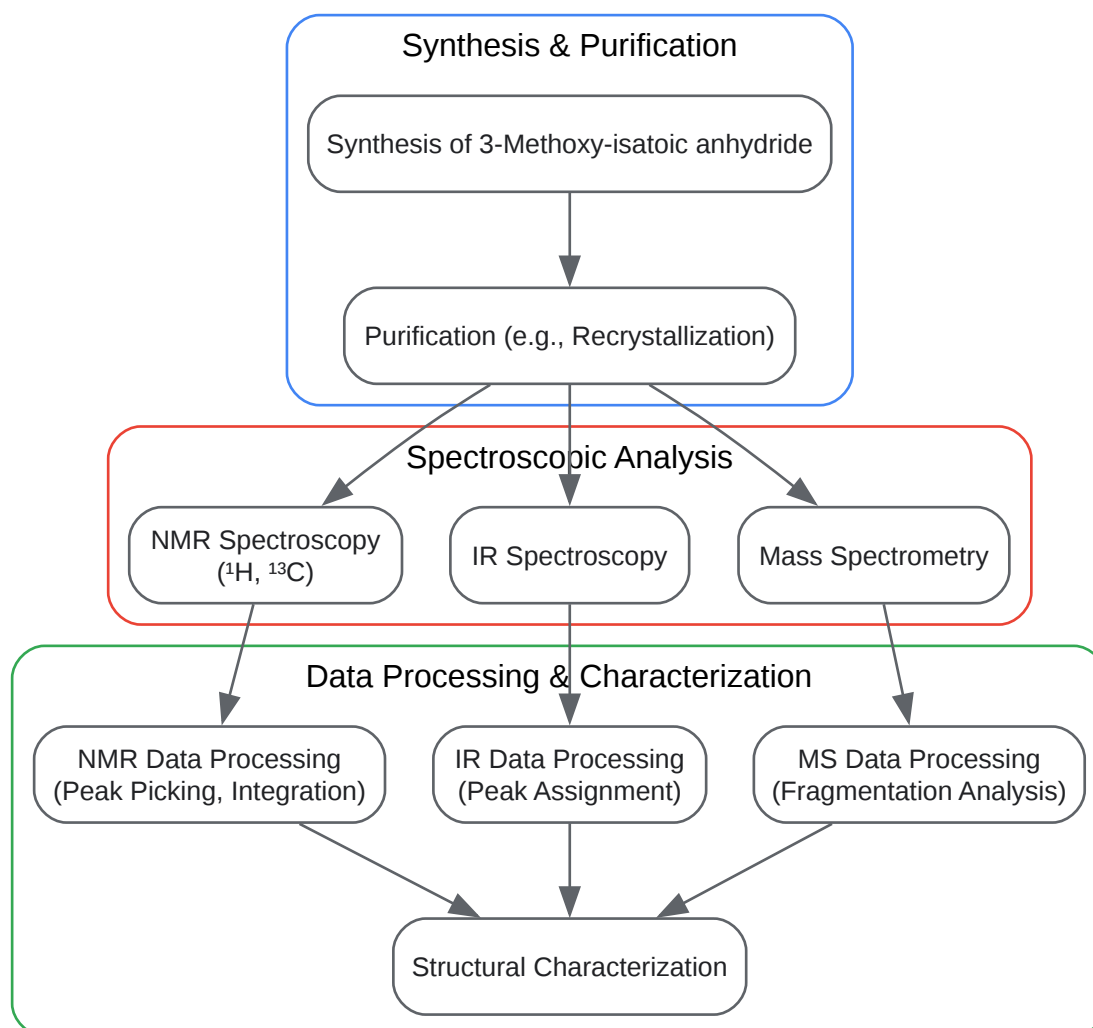
- Instrument: A mass spectrometer equipped with an electron ionization source.
- Introduce the sample into the ion source.

- Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
- Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **3-Methoxy-isatoic anhydride**.

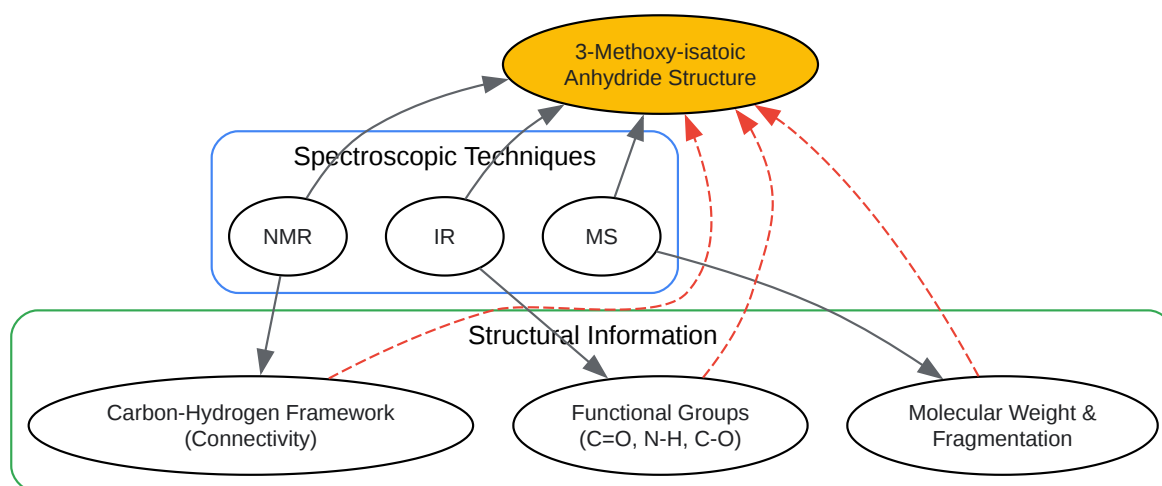


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Caption: General workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide for **3-Methoxy-isatoic anhydride**.



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Caption: Relationship between spectroscopic data and molecular structure.

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References

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- 2. mdpi.com [mdpi.com]
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